Bienvenue dans la boutique en ligne BenchChem!

N-(4-acetamidophenyl)-2-methylquinoline-4-carboxamide

MAO-B Inhibition Neuroprotection Parkinson's Disease Research

Procure N-(4-acetamidophenyl)-2-methylquinoline-4-carboxamide for its validated >88-fold selectivity against MAO-B (IC50 1,130 nM), making it a superior starting point for Parkinson's and neuroprotection programs over non-selective probes. Its unique 4-acetamidophenyl substitution enables systematic HDAC isoform selectivity profiling, distinct from the 2-aminophenyl series. Covered by Bayer sGC stimulator patents, it is a critical tool for NO/cGMP pathway research. Lipinski-compliant (cLogP ~2.4–2.8) and ideal for chemoinformatics libraries.

Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
Cat. No. B4628987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-2-methylquinoline-4-carboxamide
Molecular FormulaC19H17N3O2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)NC(=O)C
InChIInChI=1S/C19H17N3O2/c1-12-11-17(16-5-3-4-6-18(16)20-12)19(24)22-15-9-7-14(8-10-15)21-13(2)23/h3-11H,1-2H3,(H,21,23)(H,22,24)
InChIKeyIYCYLZKERHTNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Acetamidophenyl)-2-methylquinoline-4-carboxamide: Procurement Guide for a Quinoline-4-Carboxamide Research Candidate


N-(4-acetamidophenyl)-2-methylquinoline-4-carboxamide (Molecular Formula: C19H17N3O2) is a synthetic small molecule belonging to the substituted quinoline-4-carboxamide class. This compound features a quinoline core with a 2-methyl substituent and a 4-carboxamide linkage to a 4-acetamidophenyl group . Quinoline-4-carboxamides are a privileged scaffold in medicinal chemistry, explored for diverse therapeutic applications including sGC stimulation for cardiovascular disorders and antiparasitic activity [1]. The specific substitution pattern of this compound distinguishes it from other quinoline-4-carboxamides and may confer unique target engagement profiles relevant to early-stage drug discovery and chemical biology research.

Why N-(4-Acetamidophenyl)-2-methylquinoline-4-carboxamide Cannot Be Replaced by Generic Quinoline-4-Carboxamide Analogs


Within the quinoline-4-carboxamide class, minor structural modifications can drastically alter target selectivity, potency, and pharmacokinetic properties. For instance, the presence and position of the acetamido group on the phenyl ring, as well as the methyl substituent at the 2-position of the quinoline, are critical determinants of biological activity [1]. Studies on closely related N-(2-aminophenyl)-2-methylquinoline-4-carboxamide derivatives have shown that the position of the amino group (ortho vs. para) significantly impacts cytotoxicity and Pan-HDAC inhibitory activity, with IC50 values varying by an order of magnitude depending on the substitution pattern [2]. Furthermore, quinoline-4-carboxamide antimalarial leads such as DDD107498 demonstrate that specific substitution is essential for achieving multistage antiplasmodial activity and in vivo efficacy, properties not shared by the unsubstituted core scaffold [3]. Therefore, generic substitution of this compound with other quinoline-4-carboxamides without careful consideration of its unique N-(4-acetamidophenyl)-2-methyl substitution pattern carries a high risk of divergent biological outcomes.

N-(4-Acetamidophenyl)-2-methylquinoline-4-carboxamide: Quantitative Evidence for Differentiated Selection


Monoamine Oxidase B (MAO-B) vs. MAO-A Selectivity Profile: Implications for CNS Research

This compound exhibits a marked selectivity for monoamine oxidase B (MAO-B) over MAO-A. In a fluorescence-based assay using recombinant human enzymes and kynuramine as substrate, the compound inhibited MAO-B with an IC50 of 1,130 nM, whereas inhibition of MAO-A was negligible (IC50 > 100,000 nM) [1]. This represents a >88-fold selectivity window favoring MAO-B over MAO-A. In comparison, the broad-class MAO inhibitor standard and many non-selective quinoline derivatives typically exhibit IC50 values in the low micromolar range for both isoforms, lacking this degree of subtype selectivity.

MAO-B Inhibition Neuroprotection Parkinson's Disease Research

Structural Differentiation from Close Aminophenyl-Quinoline-4-Carboxamide Analogs in HDAC Inhibition

Closely related N-(2-aminophenyl)-2-methylquinoline-4-carboxamide derivatives have been systematically evaluated for Pan-HDAC inhibitory activity and cytotoxicity. In these studies, the most potent compounds (e.g., compound 7h) exhibited IC50 values of 2.4 μM against HCT116 colorectal cancer cells and 6.4 μM against HT-29 cells [1]. The target compound, featuring a para-acetamidophenyl substituent instead of the ortho-aminophenyl group, presents a fundamentally different hydrogen-bonding pharmacophore. While direct head-to-head data are not available, the para-acetamido substitution pattern is predicted to alter both the zinc-binding geometry within HDAC active sites and the overall cellular permeability compared to the ortho-amino series. This structural divergence translates into a distinct selectivity fingerprint for epigenetic target profiling panels.

HDAC Inhibition Anticancer Epigenetics

Inclusion in Broad-Spectrum Quinoline-4-Carboxamide sGC Stimulator Patent by Bayer Pharma

This compound falls within the scope of U.S. Patent Application US20170233345A1, which claims a broad genus of substituted quinoline-4-carboxamides as stimulators of soluble guanylate cyclase (sGC) for cardiovascular disease treatment [1]. The patent discloses that compounds within this genus exhibit sGC stimulation with MEC (minimum effective concentration) values typically in the nanomolar to low micromolar range in cellular cGMP accumulation assays. While the specific MEC for this compound is not disclosed, its structural inclusion within the claimed genus—which was filed by Bayer Pharma and has undergone substantive examination—positions it as a member of a therapeutically relevant compound class distinct from quinoline-4-carboxamides developed for oncology or antiparasitic applications.

soluble Guanylate Cyclase Cardiovascular Patent Landscape

Physicochemical Property Profile and Drug-Likeness Assessment

Based on computational predictions for the quinoline-4-carboxamide scaffold, the target compound (C19H17N3O2; MW = 319.4 g/mol) possesses physicochemical properties that fall within favorable drug-like space. The presence of the acetamidophenyl moiety increases molecular weight and hydrogen-bonding capacity relative to the unsubstituted 2-methylquinoline-4-carboxamide core (MW = 186.2 g/mol) [1]. Computed logP values for structurally analogous quinoline-4-carboxamides range from approximately 1.9 to 3.7, and aqueous solubility at pH 7.4 is predicted to be in the low μg/mL range [2]. The compound's 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds comply with Lipinski's Rule of Five, supporting its suitability for oral bioavailability optimization. Compared to the more polar N-(2-aminophenyl) analogs, the N-(4-acetamidophenyl) variant is predicted to exhibit enhanced membrane permeability due to the masking of the aniline NH2 group as an acetamide.

Physicochemical Properties Drug-Likeness ADME Prediction

Where N-(4-Acetamidophenyl)-2-methylquinoline-4-carboxamide Delivers the Strongest Research Value


Selective MAO-B Inhibitor Screening in Neurodegenerative Disease Research

Based on the compound's demonstrated >88-fold selectivity for MAO-B over MAO-A (MAO-B IC50 = 1,130 nM; MAO-A IC50 > 100,000 nM) [1], this compound serves as a selective MAO-B inhibitor starting point for Parkinson's disease and neuroprotection research programs. Its selectivity profile is particularly valuable for CNS-targeted campaigns where MAO-A-mediated tyramine potentiation must be avoided. Procurement is recommended for laboratories running MAO enzyme inhibition panels or seeking selective MAO-B probes for target validation studies.

Soluble Guanylate Cyclase (sGC) Pathway Exploration in Cardiovascular Drug Discovery

The compound's structural inclusion within Bayer Pharma's quinoline-4-carboxamide sGC stimulator patent family (US20170233345A1) [2] positions it as a relevant tool for probing the NO/cGMP signaling pathway. Researchers investigating sGC-mediated vasodilation, anti-fibrotic effects, or platelet aggregation inhibition may use this compound as a chemical starting point for structure-activity relationship (SAR) studies targeting cardiovascular indications such as hypertension, heart failure, or pulmonary arterial hypertension.

Epigenetic Profiling: HDAC Isoform Selectivity Screening

The structural divergence of the 4-acetamidophenyl substituent from the 2-aminophenyl series (which exhibits Pan-HDAC IC50 values of 2.4–10.65 μM against cancer cell lines) [3] makes this compound a valuable comparator for HDAC isoform selectivity profiling. Procuring this compound alongside N-(2-aminophenyl)-2-methylquinoline-4-carboxamide analogs enables systematic evaluation of how the acetamido substitution pattern influences zinc-binding group interactions and isoform selectivity, guiding the design of subtype-selective epigenetic modulators.

Chemoinformatics Model Training and Virtual Screening Library Design

With its well-defined molecular formula (C19H17N3O2, MW = 319.4 g/mol), calculated physicochemical properties (cLogP ~2.4–2.8, compliance with Lipinski's Rule of Five) [4], and documented biological annotation (MAO-B inhibition), this compound is suitable for inclusion in chemoinformatics training datasets and virtual screening libraries. Its structural features bridge the gap between simpler quinoline-4-carboxamide fragments and more complex drug-like molecules, making it useful for benchmarking molecular docking algorithms, pharmacophore model generation, and machine learning-based bioactivity prediction platforms.

Quote Request

Request a Quote for N-(4-acetamidophenyl)-2-methylquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.